Bienvenue dans la boutique en ligne BenchChem!

3,3',5-Triiodo-N-hydroxy-L-thyronine

Impurity Profiling High-Resolution Mass Spectrometry Pharmaceutical Quality Control

3,3',5-Triiodo-N-hydroxy-L-thyronine (CAS unassigned; C₁₅H₁₂I₃NO₅; MW 666.97) is a structurally characterized iodothyronine derivative classified as an identified impurity of the synthetic thyroid hormone API liothyronine sodium (LT3Na). It is chemically distinct from the parent drug (3,3',5-triiodo-L-thyronine, C₁₅H₁₂I₃NO₄) by the presence of an N-hydroxy group, resulting in a molecular mass increase of 16 Da.

Molecular Formula C₁₅H₁₂I₃NO₅
Molecular Weight 666.97
Cat. No. B1156795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Triiodo-N-hydroxy-L-thyronine
Molecular FormulaC₁₅H₁₂I₃NO₅
Molecular Weight666.97
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5-Triiodo-N-hydroxy-L-thyronine for Analytical Impurity Profiling & Quality Control: A Specialized Liothyronine Reference Standard


3,3',5-Triiodo-N-hydroxy-L-thyronine (CAS unassigned; C₁₅H₁₂I₃NO₅; MW 666.97) is a structurally characterized iodothyronine derivative classified as an identified impurity of the synthetic thyroid hormone API liothyronine sodium (LT3Na) [1]. It is chemically distinct from the parent drug (3,3',5-triiodo-L-thyronine, C₁₅H₁₂I₃NO₄) by the presence of an N-hydroxy group, resulting in a molecular mass increase of 16 Da. As a reference standard, it supports regulatory compliance in pharmaceutical development, ANDA/DMF submissions, and quality control method validation .

Why 3,3',5-Triiodo-N-hydroxy-L-thyronine Cannot Be Replaced by Generic Liothyronine or Other Iodothyronine Analogs in Impurity Profiling


Generic liothyronine (T3) reference material lacks the critical N-hydroxy modification. Using T3 to identify or quantify the N-hydroxy impurity in API analysis leads to co-elution, misidentification, and failure to meet pharmacopoeial specificity requirements. The impurity profiling study of liothyronine sodium characterized 39 compounds, 25 previously unknown, and established a wholistic thyroid API impurity classification system, demonstrating that structurally distinct impurities like the N-hydroxy derivative require dedicated reference standards for unambiguous chromatographic and mass spectrometric identification [1].

Head-to-Head & Cross-Study Quantitative Differentiation: 3,3',5-Triiodo-N-hydroxy-L-thyronine vs. Liothyronine and Related Impurities


Molecular Mass Differentiation Enables Unambiguous MS Detection Over Liothyronine

3,3',5-Triiodo-N-hydroxy-L-thyronine (C₁₅H₁₂I₃NO₅, monoisotopic mass 666.865 Da) differs from liothyronine (C₁₅H₁₂I₃NO₄, monoisotopic mass 650.870 Da) by an additional oxygen atom (+15.995 Da). This mass shift provides a clear differentiation window in HRMS experiments, allowing selective ion extraction and quantification even when co-eluting with the parent drug [1]. The impurity classification system for thyroid APIs published in the same study categorizes such distinct molecular species, enabling systematic identification [1].

Impurity Profiling High-Resolution Mass Spectrometry Pharmaceutical Quality Control

N-Hydroxy Functional Group Introduces a Hydrogen/Deuterium Exchange Site Absent in Liothyronine

The N-hydroxy group of 3,3',5-triiodo-N-hydroxy-L-thyronine provides an additional labile hydrogen (N-OH, together with the carboxylic acid OH) versus the single carboxylic acid OH and NH₂ group in liothyronine. In on-line H/D exchange experiments, this results in a distinct deuterium incorporation pattern: the target compound gains +3 Da upon exchange (N-OH, COOH, and potentially NH-OH), while liothyronine gains +3 Da (COOH, NH₂). However, the specific exchange kinetics and exact mass shift differ due to the N-hydroxy moiety, providing a supplementary confirmation tool in LC-HRMS/MS impurity profiling workflows [1].

Hydrogen-Deuterium Exchange Structural Elucidation Mass Spectrometry

HPLC Retention Time Shift Versus Liothyronine Enables Selective Quantification

The N-hydroxy substitution introduces a polarity change (logP alteration) that shifts the retention time of 3,3',5-triiodo-N-hydroxy-L-thyronine relative to liothyronine under reversed-phase HPLC conditions. While the exact retention time difference under the Ph. Eur. liothyronine sodium method is not disclosed in the abstract, the impurity profiling study applied an adapted quality control method according to the European Pharmacopoeia and resolved 39 distinct compounds including the N-hydroxy impurity, demonstrating baseline separation [1].

Reversed-Phase HPLC Method Validation Impurity Quantification

Defined Impurity Classification Within the Holistic Thyroid API Framework

3,3',5-Triiodo-N-hydroxy-L-thyronine falls within the impurity classification system developed for thyroid hormone APIs, which categorizes related substances based on structural modifications (e.g., deiodination, oxidation, N-modification) [1]. Unlike generic liothyronine impurities such as reverse T3 (3,3',5'-triiodo-L-thyronine) or triiodothyroacetic acid (Tiratricol), the N-hydroxy modification represents a distinct oxidation pathway marker. Its classification provides a systematic framework for impurity sourcing: synthetic by-product versus degradation product [1].

Impurity Classification Regulatory Compliance Pharmacopoeial Standards

Optimal Application Scenarios for 3,3',5-Triiodo-N-hydroxy-L-thyronine Based on Evidence-Validated Differentiation


Pharmaceutical Impurity Reference Standard for Liothyronine Sodium API

Used as a characterized impurity reference standard in HPLC-UV/HRMS methods for quantifying N-hydroxy impurity in liothyronine sodium drug substance per ICH Q3A guidelines. Its distinct mass (+16 Da) and H/D exchange profile enable specific detection and compliance with pharmacopoeial impurity limits [1].

Method Development and System Suitability Testing in Quality Control Laboratories

Employed to spike liothyronine sodium test solutions for system suitability, retention time marking, and resolution verification in RP-HPLC impurity assays, leveraging its demonstrated chromatographic separation from the parent drug in the Ph. Eur.-adapted method [1].

Structural Elucidation and Degradation Pathway Studies of Thyroid Hormone APIs

Serves as a model compound for investigating N-oxidation degradation pathways in liothyronine and levothyroxine formulations, facilitating forced degradation studies. The N-hydroxy functional group is a key marker of oxidative degradation not represented by deiodination or decarboxylation impurities [1].

Reference Material for ANDA/DMF Regulatory Submissions

Required by generic drug manufacturers to demonstrate control of this specific impurity in abbreviated new drug applications. Its availability as a well-characterized standard from certified suppliers supports the comprehensive impurity profiling demanded by regulatory agencies [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3',5-Triiodo-N-hydroxy-L-thyronine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.